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5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline

Catalog No.
S909633
CAS No.
1706430-25-2
M.F
C8H7F4NO
M. Wt
209.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline

CAS Number

1706430-25-2

Product Name

5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline

IUPAC Name

5-fluoro-2-methyl-4-(trifluoromethoxy)aniline

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

InChI

InChI=1S/C8H7F4NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3

InChI Key

VNXZPCMKLJEVTP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)F)OC(F)(F)F

Canonical SMILES

CC1=CC(=C(C=C1N)F)OC(F)(F)F

5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C₈H₇F₄NO and a molecular weight of 209.14 g/mol. It belongs to the class of aromatic amines, characterized by a benzene ring directly bonded to an amine group (-NH₂). The compound features a trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. Its structural representation includes an InChI key of VNXZPCMKLJEVTP-UHFFFAOYSA-N and a canonical SMILES notation of CC1=CC(=C(C=C1N)F)OC(F)(F)F.

There is no scientific literature available on the mechanism of action of 5F2M4TFManiline.

  • Skin and eye irritation: Aromatic amines can cause irritation and inflammation upon contact with skin or eyes [].
  • Inhalation hazard: Inhalation of airborne particles may irritate the respiratory system [].
  • Potential carcinogenicity: Some aromatic amines are known carcinogens [].
Typical for aromatic amines, including:

  • Nucleophilic Substitution: The trifluoromethoxy group can facilitate nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The presence of fluorine and trifluoromethoxy groups can direct electrophiles to specific positions on the aromatic ring.
  • Condensation Reactions: It can participate in condensation reactions, particularly when reacted with aldehydes or ketones .

The synthesis of 5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline typically involves:

  • Nucleophilic Trifluoromethoxylation: This method employs (E)-O-trifluoromethyl-benzaldoximes as trifluoromethoxylation reagents to achieve the desired product from alkyl halides.
  • Electrophilic Aromatic Substitution: Fluorination can be conducted using fluorinating agents under controlled conditions to introduce the fluorine atom into the aromatic system.

The primary applications of 5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline include:

  • Agrochemicals: Utilized as an intermediate in the production of herbicides.
  • Pharmaceuticals: Potential precursor for synthesizing biologically active compounds.
  • Material Science: Investigated for use in developing new materials with unique properties due to its trifluoromethoxy group.

Several compounds exhibit structural similarities to 5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline, each possessing unique properties:

Compound NameChemical FormulaSimilarity Index
4-(Trifluoromethoxy)anilineC₇H₆F₃NO0.95
2-Fluoro-4-(trifluoromethoxy)anilineC₇H₅F₄NO0.95
1-Fluoro-2,6-diamino-4-(trifluoromethoxy)benzeneC₈H₈F₄N₂O0.98
3-(Difluoromethoxy)-4-fluoroanilineC₇H₆F₄N0.90
2,4-Difluoro-5-(trifluoromethoxy)anilineC₈H₆F₅N0.89

XLogP3

2.9

Dates

Last modified: 08-16-2023

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